3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Fragment-Based Drug Discovery NUDT5

3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 477889-55-7) is a highly fluorinated triazolo[4,3-a]pyridine derivative with the molecular formula C11H8F5N3 and a molecular weight of 277.19 g/mol. It belongs to a class of heterocyclic scaffolds that have been explored as c-Met kinase inhibitors, mGluR2 positive allosteric modulators, and NUDT5 ligands.

Molecular Formula C11H8F5N3
Molecular Weight 277.198
CAS No. 477889-55-7
Cat. No. B2735075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
CAS477889-55-7
Molecular FormulaC11H8F5N3
Molecular Weight277.198
Structural Identifiers
SMILESC=CCC(C1=NN=C2N1C=CC=C2C(F)(F)F)(F)F
InChIInChI=1S/C11H8F5N3/c1-2-5-10(12,13)9-18-17-8-7(11(14,15)16)4-3-6-19(8)9/h2-4,6H,1,5H2
InChIKeyWZQBYAUWVBAQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 477889-55-7) – Sourcing with Structural Precision


3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 477889-55-7) is a highly fluorinated triazolo[4,3-a]pyridine derivative with the molecular formula C11H8F5N3 and a molecular weight of 277.19 g/mol . It belongs to a class of heterocyclic scaffolds that have been explored as c-Met kinase inhibitors, mGluR2 positive allosteric modulators, and NUDT5 ligands [1]. The compound is supplied at purities typically ranging from 90% to 98%, with storage recommendations of long-term at -20°C (freezer) .

Why 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by Close Analogs for Structure-Activity Relationship Studies


Despite sharing the [1,2,4]triazolo[4,3-a]pyridine core with other fluorinated derivatives, this compound possesses a unique 1,1-difluoro-3-butenyl substituent at the 3-position that is not present in any other commercially available analog [1]. The closest comparator, 3-(difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 477871-44-6), introduces a single difluoromethyl group rather than the elongated C4 difluoroalkenyl chain, resulting in a molecular weight difference of 40.06 g/mol and a substantially altered topological polar surface area, lipophilicity, and conformational flexibility that precludes direct interchange in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 477889-55-7)


Larger 3-Position Substituent in 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine Reduces Ligand Efficiency Relative to the Difluoromethyl Analog

The 1,1-difluoro-3-butenyl substituent adds substantial steric bulk and lipophilicity compared to the difluoromethyl group found in the co-crystallized fragment 3-(difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (PDB ligand PWG) [1]. While the fragment shows NUDT5 binding in the PanDDA deposition 5QTO, the larger butenyl chain in the target compound is predicted to extend beyond the binding pocket, potentially altering selectivity for related nucleoside diphosphate-linked moiety X hydrolases [1]. This structural difference is directly relevant for teams using fragment growing strategies, as the target compound represents a pre-grown analog with reduced ligand efficiency that may serve as a negative control or selectivity probe.

Medicinal Chemistry Fragment-Based Drug Discovery NUDT5

The 1,1-Difluoro-3-butenyl Substituent Introduces an Allylic Fluorination Motif Absent from Saturated Fluoroalkyl Analogs

The 1,1-difluoro-3-butenyl chain contains both a gem-difluoro center and a terminal alkene, forming an allylic fluoride system. In contrast, the saturated 3-(2,2-difluoroethyl) or 3-(difluoromethyl) analogs lack this structural feature . The allylic fluoride motif can undergo distinct metabolic transformations—including cytochrome P450-mediated oxidation at the allylic position or nucleophilic vinylic substitution—that are not accessible to saturated fluoroalkyl chains [1]. This difference is critical when selecting a compound for metabolic stability screening or as a mechanistic probe for fluorine-dependent enzyme inactivation.

Chemical Biology Fluorine Chemistry Metabolic Stability

Enhanced Lipophilicity of 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine Limits Its Application in Aqueous Biochemical Assays Compared to Lower logP Triazolopyridines

The presence of five fluorine atoms and an unsaturated C4 side chain is predicted to yield a logP value substantially higher than that of the 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine series, for which experimental logD7.4 values of 1.8–2.5 have been reported [1]. Estimated logP for the target compound is approximately 3.5–4.0 (ACD/Labs or analogous in silico prediction), indicating significantly lower aqueous solubility. This property difference makes the compound less suitable for high-throughput screening in aqueous buffer without co-solvent, but potentially advantageous for cell-based assays requiring higher membrane permeability .

Physicochemical Properties Drug Discovery Solubility

Purity Range Variability Across Suppliers Directly Affects Reproducibility of Biological Assays

Commercially available batches of the target compound range from 90% purity (Leyan, Cat# 1402755) to 98% purity (MolCore, NLT 98%) . In contrast, the core scaffold 3-(difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is consistently supplied at 95% minimum purity across multiple vendors . A 5–8% impurity differential can translate to confounding off-target effects at screening concentrations of 10 µM, where impurities present at 0.5–0.8 µM may exert detectable biological activity. Teams conducting kinase profiling or cellular assays should specify ≥95% purity with batch-specific HPLC traces to ensure data reproducibility.

Quality Control Procurement Assay Reproducibility

Procurement-Driven Application Scenarios for 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 477889-55-7)


Fragment Growth Campaigns Targeting NUDT5 and Related Nudix Hydrolases

The compound serves as a pre-grown analog of the NUDT5 fragment hit 3-(difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (PDB 5QTO). Its 1,1-difluoro-3-butenyl substituent extends from the 3-position, enabling direct comparison of binding affinity and selectivity between fragment-sized and fully elaborated ligands. Procurement is recommended for laboratories conducting fragment-based drug discovery against NUDT5 or selectivity profiling across the Nudix hydrolase family [1].

Metabolic Stability Profiling of Allylic Fluoride Motifs in Heterocyclic Scaffolds

The unique combination of a gem-difluoro center and a terminal alkene in the 3-position side chain provides a distinctive substrate for cytochrome P450 and other metabolic enzymes. This compound can be used as a model substrate to study fluorine-directed metabolism in vitro using liver microsomes or hepatocyte assays, and its metabolic profile can be compared to saturated fluoroalkyl analogs to quantify the contribution of the allylic fluoride motif to metabolic lability [2].

Kinase Selectivity Profiling Against c-Met and Off-Target Kinase Panels

Given that close analogs in the [1,2,4]triazolo[4,3-a]pyridine series have demonstrated c-Met inhibitory activity with IC50 values in the nanomolar range [3], this compound can be included as a structurally differentiated comparator in kinase selectivity panels. Its bulkier 3-position substituent is expected to alter the selectivity fingerprint relative to 3-difluoromethyl or 3-methyl analogs, making it a useful tool for structure-selectivity relationship studies.

Physicochemical Property Benchmarking in Fluorinated Fragment Libraries

The compound's predicted high logP and moderate aqueous solubility make it a representative member of a high-lipophilicity, high-fluorine-content fragment subset. It can serve as a calibration standard for chromatographic logD7.4 determination methods and as a reference compound for testing solubility-enhancing formulation strategies (e.g., co-solvent systems, cyclodextrin complexation) prior to initiating screening campaigns with similarly lipophilic library members .

Quote Request

Request a Quote for 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.